

3-Chloro-3'-methoxystilbene: Technical Guide to Discovery and Application

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-Chloro-3'-methoxystilbene

CAS No.: 164220-45-5

Cat. No.: B1143293

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Executive Summary

3-Chloro-3'-methoxystilbene (CAS: 164220-45-5) is a synthetic stilbene analog designed to overcome the metabolic instability typical of natural stilbenes like resveratrol. By incorporating a chlorine atom at the 3-position and a methoxy group at the 3'-position, this molecule serves as a critical scaffold for developing Selective Estrogen Receptor Modulators (SERMs) and tubulin-binding agents. Its discovery lies in the rational design of "privileged structures" in medicinal chemistry—scaffolds capable of binding multiple bioreceptors with high affinity.

Chemical Attribute	Specification
IUPAC Name	1-Chloro-3-[(E)-2-(3-methoxyphenyl)ethenyl]benzene
CAS Number	164220-45-5
Molecular Formula	C ₁₅ H ₁₃ ClO
Molecular Weight	244.72 g/mol
Appearance	White to pale yellow crystalline solid
Melting Point	41.0 – 44.0 °C
Primary Application	SERM Synthesis Intermediate, Tubulin Inhibitor Probe

Chemical Background & Rationale

The "discovery" of **3-Chloro-3'-methoxystilbene** is rooted in the optimization of the stilbene pharmacophore. Natural stilbenes suffer from rapid glucuronidation and sulfation at hydroxyl positions, leading to poor bioavailability.

Structural Logic

- **The Stilbene Bridge:** The central ethylene bridge maintains the two phenyl rings in a trans-orientation, mimicking the rigid steroid backbone of estradiol.
- **3-Chloro Substitution:** The chlorine atom acts as a bioisostere for a hydroxyl or methyl group but with distinct advantages:
 - **Metabolic Blockade:** It prevents metabolic conjugation at the vulnerable 3-position.
 - **Lipophilicity:** It increases logP, enhancing membrane permeability.
- **3'-Methoxy Substitution:** This group functions as a hydrogen bond acceptor, crucial for interacting with the Estrogen Receptor (ER) ligand-binding domain (LBD) while preventing rapid metabolism seen with free phenols.

Synthesis Protocols

The synthesis of **3-Chloro-3'-methoxystilbene** typically follows palladium-catalyzed cross-coupling or phosphonate-based olefination. Below is the field-standard Heck Coupling Protocol, favored for its stereoselectivity toward the trans-isomer.

Protocol: Palladium-Catalyzed Heck Coupling

Objective: Synthesize trans-**3-Chloro-3'-methoxystilbene** with >97% stereoselectivity.

Reagents:

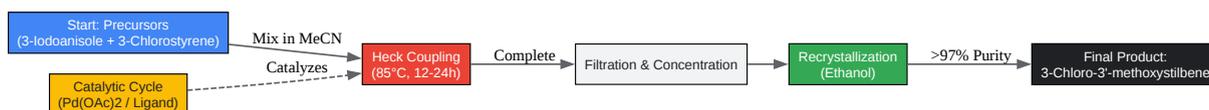
- 3-Chlorostyrene (Nucleophile)
- 3-Iodoanisole (Electrophile)
- Palladium(II) acetate (Pd(OAc)₂) [Catalyst]

- Tri-*o*-tolylphosphine [Ligand]
- Triethylamine (Et₃N) [Base]
- Acetonitrile (CH₃CN) [Solvent]

Step-by-Step Methodology:

- Preparation: In a dry Schlenk flask under nitrogen, dissolve 3-iodoanisole (1.0 eq) and 3-chlorostyrene (1.2 eq) in anhydrous acetonitrile.
- Catalyst Addition: Add Pd(OAc)₂ (1-3 mol%) and Tri-*o*-tolylphosphine (6 mol%).
- Base Activation: Add triethylamine (2.0 eq) via syringe.
- Reflux: Heat the mixture to 85°C for 12-24 hours. Monitor consumption of aryl iodide via TLC (Hexane/EtOAc 9:1).
- Workup: Cool to room temperature. Filter through a celite pad to remove Pd black. Concentrate the filtrate under reduced pressure.
- Purification: Recrystallize from ethanol or perform flash column chromatography (Silica gel, Hexane) to isolate the pure *trans*-isomer.

Synthesis Workflow Visualization



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Figure 1: Palladium-catalyzed Heck coupling workflow for the synthesis of **3-Chloro-3'-methoxystilbene**.

Biological Applications & Mechanism

The primary utility of **3-Chloro-3'-methoxystilbene** is as a precursor for SERMs and a probe for tubulin polymerization inhibition.

SERM Development Pathway

Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen and Raloxifene rely on a stilbene-like core to bind the ER. **3-Chloro-3'-methoxystilbene** serves as a simplified "core" intermediate.

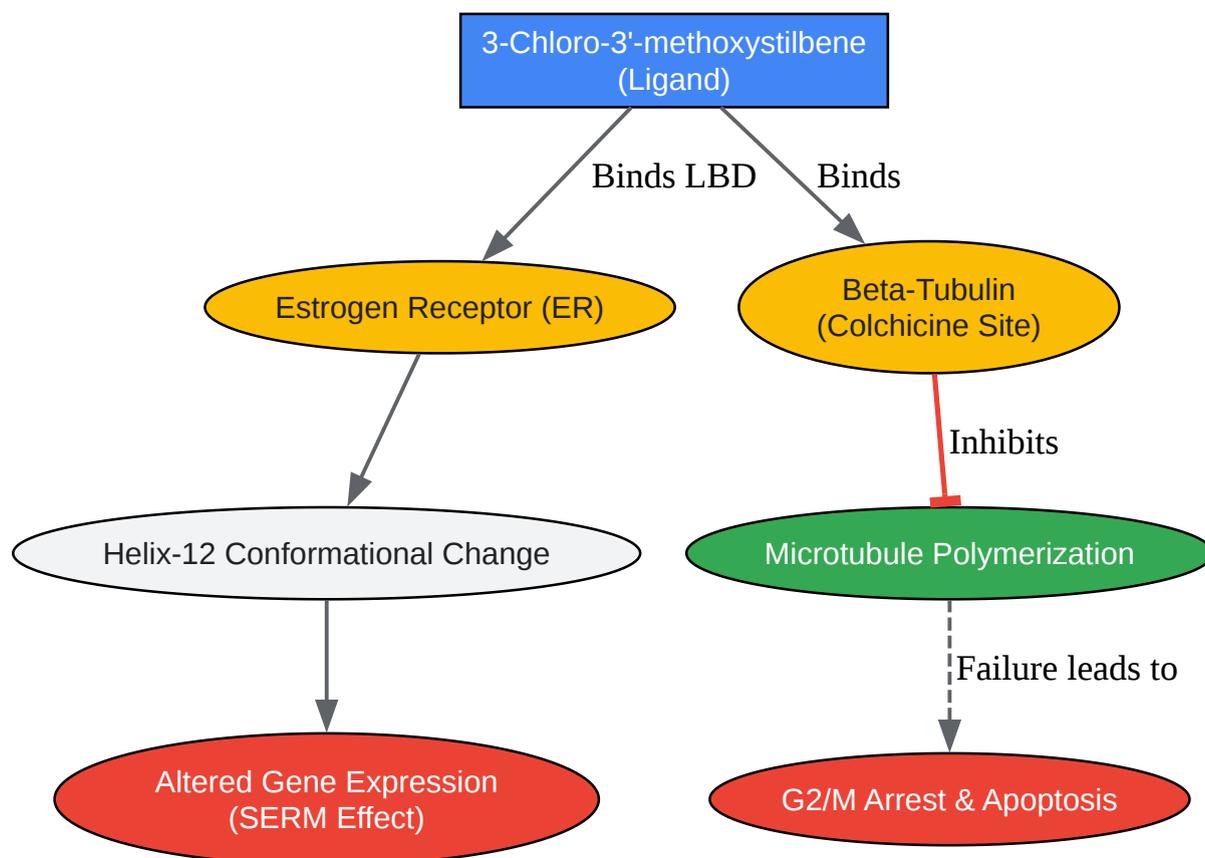
- Mechanism: The stilbene scaffold occupies the hydrophobic pocket of the ER. The 3-chloro group induces a specific conformational change in Helix-12 of the receptor, which can lead to antagonistic activity in breast tissue (anti-cancer) while maintaining agonistic activity in bone (anti-osteoporotic).

Tubulin Binding (Colchicine Site)

Halogenated stilbenes are structural analogs of Combretastatin A-4, a potent vascular disrupting agent.

- Binding Mode: The molecule binds to the colchicine site on β -tubulin.
- Effect: It inhibits microtubule polymerization, arresting cells in the G2/M phase and inducing apoptosis. The 3-chloro substituent provides steric bulk that locks the molecule into the binding pocket more effectively than a simple proton.

Signaling Pathway Diagram



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Figure 2: Dual mechanism of action: Estrogen Receptor modulation and Tubulin inhibition.

Handling and Stability

As a research chemical, strict adherence to safety protocols is required.

- Storage: Store at room temperature (15-25°C) in a cool, dark place. Light sensitivity is a concern for stilbenes (cis-trans photoisomerization).
- Solubility: Insoluble in water; soluble in DMSO, Ethanol, and Toluene.
- Stability: Stable under normal conditions but avoid strong oxidizing agents.

References

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